Technical Guide: Synthesis and Characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Technical Guide: Synthesis and Characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. Benzoxazinone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer and antifungal agents. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the characterization data for the target molecule. Furthermore, it explores the potential biological relevance of N-substituted benzoxazinones, with a focus on their possible roles as kinase inhibitors in cell signaling pathways.
Introduction
The 1,4-benzoxazine-3-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial activities.[3] The introduction of a methyl group at the 4-position (N-methylation) can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide focuses on the synthesis and detailed characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, providing a foundational resource for researchers engaged in the development of novel therapeutics based on this scaffold.
Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
A plausible and efficient method for the synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one involves a two-step process starting from commercially available 2-aminophenol. The general strategy involves the N-alkylation of the parent 2H-1,4-benzoxazin-3(4H)-one.
Synthetic Pathway
A common route to N-substituted 1,4-benzoxazin-3-ones involves the initial synthesis of the parent heterocycle followed by alkylation.[2]
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
The synthesis begins with the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, such as potassium carbonate, to yield the intermediate 2H-1,4-benzoxazin-3(4H)-one.[2]
Step 2: N-Methylation
The intermediate 2H-1,4-benzoxazin-3(4H)-one is then N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to afford the final product, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Experimental Protocol
Materials:
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2-Aminophenol
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Chloroacetyl chloride
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Potassium carbonate (K₂CO₃)
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Acetone
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Methyl iodide (CH₃I)
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N,N-Dimethylformamide (DMF)
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Sodium hydride (NaH)
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one
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To a solution of 2-aminophenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).
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Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2H-1,4-benzoxazin-3(4H)-one.
Step 2: Synthesis of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
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To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
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Stir the mixture for 30 minutes at 0 °C.
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Add methyl iodide (1.5 equivalents) dropwise and allow the reaction to proceed at room temperature for 4 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by the slow addition of ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Characterization Data
The structural confirmation of the synthesized 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is achieved through a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 21744-84-3 |
| Appearance | Expected to be a solid |
| Melting Point | 53-59 °C |
Table 1: Physicochemical Properties of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | Predicted: δ 7.0-7.5 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂-C=O), 3.4 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃) | Predicted: δ 165 (C=O), 145 (Ar-C-N), 130 (Ar-C-O), 115-125 (Ar-C), 68 (O-CH₂-C=O), 30 (N-CH₃). |
| Mass Spec. (EI) | Predicted m/z: 163 (M⁺), fragments corresponding to the loss of CO (m/z 135) and subsequent fragmentation of the benzoxazine ring. |
| ATR-IR (cm⁻¹) | A spectrum is available which would show characteristic peaks for C=O stretching (around 1680-1700 cm⁻¹), C-N stretching, C-O stretching, and aromatic C-H stretching.[1] |
Table 2: Spectroscopic Data for 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Note: Predicted NMR and MS data are based on the chemical structure and typical values for similar compounds. Experimental verification is required.
Potential Biological Activity and Signaling Pathways
N-substituted benzoxazinone derivatives have shown promise as potent anticancer agents.[4] Some studies suggest that these compounds may exert their effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[4] Specifically, some benzoxazine derivatives have been investigated as inhibitors of HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase 1), both of which are implicated in cancer cell proliferation and survival.[4]
Potential as a Kinase Inhibitor
The introduction of a methyl group on the nitrogen atom of the benzoxazinone core could modulate its binding affinity and selectivity for the ATP-binding pocket of various kinases. Inhibition of kinases like HER2 and JNK1 can disrupt downstream signaling cascades that are crucial for tumor growth and metastasis.
Visualizing Potential Signaling Pathway Inhibition
The following diagram illustrates a simplified model of how a benzoxazinone derivative might inhibit the HER2 and JNK1 signaling pathways, leading to an anti-tumor response.
Caption: Potential inhibition of HER2 and JNK1 signaling by 4-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Experimental Workflow
The overall workflow for the synthesis and characterization of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one is depicted below.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
